Cas no 62871-09-4 (10-Bromo-1-decene)

10-Bromo-1-decene 化学的及び物理的性質

名前と識別子

-

- 10-Bromo-1-decene

- 10-bromodec-1-ene

- 9-Decenyl Bromide

- 1-Bromo-9-decene

- JVVPJOMYWVYPOF-UHFFFAOYSA-N

- dec-9-enyl bromide

- 1-Bromodec-1-ene

- 10-bromo-dec-1-ene

- 10-Bromo-1-decene #

- KSC493O6N

- 9-Decenyl bromide;1-Bromo-9-decene

- STL555740

- BBL101943

- SBB059351

- OR60224

- TRA0068520

- MCUL

- SY036926

- 10-Bromo-1-decene, 97%

- DTXSID30337553

- B2849

- SCHEMBL303065

- GEO-00423

- DS-14651

- MFCD00078660

- EN300-316318

- CS-W013154

- 1-Decene, 10-bromo-

- AKOS015836161

- 62871-09-4

-

- MDL: MFCD00078660

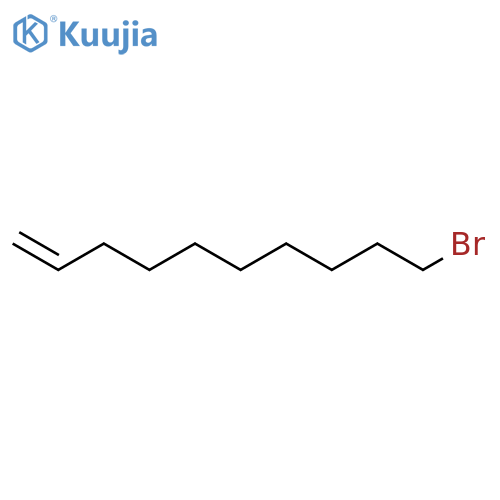

- インチ: 1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2

- InChIKey: JVVPJOMYWVYPOF-UHFFFAOYSA-N

- SMILES: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])=C([H])[H]

計算された属性

- Exact Mass: 218.06701g/mol

- Surface Charge: 0

- XLogP3: 5.5

- 水素結合ドナー数: 0

- Hydrogen Bond Acceptor Count: 0

- 回転可能化学結合数: 8

- Exact Mass: 218.06701g/mol

- 単一同位体質量: 218.06701g/mol

- Topological Polar Surface Area: 0Ų

- Heavy Atom Count: 11

- 複雑さ: 78.9

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- Defined Bond Stereocenter Count: 0

- 不確定化学結合立体中心数: 0

- Covalently-Bonded Unit Count: 1

- Surface Charge: 0

- 互变异构体数量: 何もない

じっけんとくせい

- Color/Form: 。

- 密度みつど: 1.092 g/mL at 25 °C(lit.)

- Boiling Point: 150°C/55mmHg(lit.)

- フラッシュポイント: 華氏温度:204.8°f

摂氏度:96°c - Refractive Index: n20/D 1.4660(lit.)

- PSA: 0.00000

- LogP: 4.29800

- Solubility: 。

10-Bromo-1-decene Security Information

-

Symbol:

- Prompt:に警告

- Signal Word:Warning

- 危害声明: H315-H319

- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- 储存条件:Sealed in dry,2-8°C

- Risk Phrases:R36/37/38

10-Bromo-1-decene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-316318-0.25g |

10-bromodec-1-ene |

62871-09-4 | 95.0% | 0.25g |

$19.0 | 2025-03-19 | |

| Enamine | EN300-316318-50.0g |

10-bromodec-1-ene |

62871-09-4 | 95.0% | 50.0g |

$309.0 | 2025-03-19 | |

| Enamine | EN300-316318-100.0g |

10-bromodec-1-ene |

62871-09-4 | 95.0% | 100.0g |

$545.0 | 2025-03-19 | |

| Oakwood | 003439-100g |

10-Bromo-1-decene |

62871-09-4 | 95% | 100g |

$396.00 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000771-1g |

10-Bromo-1-decene |

62871-09-4 | 97% | 1g |

¥57 | 2024-05-22 | |

| Enamine | EN300-316318-1.0g |

10-bromodec-1-ene |

62871-09-4 | 95.0% | 1.0g |

$24.0 | 2025-03-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CV980-1g |

10-Bromo-1-decene |

62871-09-4 | 95% | 1g |

79CNY | 2021-05-10 | |

| Fluorochem | 003439-1g |

10-Bromo-1-decene |

62871-09-4 | 97% | 1g |

£10.00 | 2022-03-01 | |

| TRC | B678105-50mg |

10-Bromo-1-decene |

62871-09-4 | 50mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133959-1g |

10-Bromo-1-decene |

62871-09-4 | ≥95.0%(GC) | 1g |

¥66.90 | 2023-09-04 |

10-Bromo-1-decene 関連文献

-

1. A partially crosslinked bicontinuous cubic phase exhibiting a temperature range of more than 100 °CSuguru Miisako,Shoichi Kutsumizu,Koichi Sakajiri Chem. Commun. 2012 48 2225

-

Louis Hollande,Abdus Samad Jaufurally,Paul-Henri Ducrot,Florent Allais RSC Adv. 2016 6 44297

-

Wenpeng Zhao,Bo Dong,Heng Liu,Yanming Hu,Xuequan Zhang Polym. Chem. 2020 11 2492

-

4. Rh(iii)-Catalyzed allylic C–H amidation of unactivated alkenes with in situ generated iminoiodinanesPinki Sihag,Masilamani Jeganmohan Chem. Commun. 2021 57 6428

-

Manuel G. Schriefer,Hedda Schrey,Haoxuan Zeng,Marc Stadler,Rainer Schobert Org. Biomol. Chem. 2021 19 4743

-

Manuel G. Schriefer,Hedda Schrey,Haoxuan Zeng,Marc Stadler,Rainer Schobert Org. Biomol. Chem. 2021 19 4743

-

Sami Fadlallah,Pallabi Sinha Roy,Gil Garnier,Kei Saito,Florent Allais Green Chem. 2021 23 1495

-

Stefan Schulz,Susann H?tling Nat. Prod. Rep. 2015 32 1042

-

Jiawei Chen,Wenbing Wang,Yao Pan,Dan Peng,Yougui Li,Chen Zou Polym. Chem. 2023 14 1103

10-Bromo-1-deceneに関する追加情報

Introduction to 10-Bromo-1-Decene (CAS No: 62871-09-4)

10-Bromo-1-Decene (CAS No: 62871-09-4) is a brominated alkene with a unique structure that has garnered significant attention in the field of organic chemistry. This compound, also referred to as bromodecene, is a key intermediate in various synthetic pathways and has been extensively studied for its reactivity and potential applications in drug discovery, polymer synthesis, and material science. The compound's structure, which features a double bond between carbons 1 and 2 and a bromine atom at carbon 10, makes it highly versatile in chemical reactions.

Recent advancements in synthetic chemistry have highlighted the importance of bromodecene as a building block for constructing complex molecular architectures. Researchers have explored its use in olefin metathesis reactions, where it serves as a valuable substrate for generating diverse olefin products. For instance, studies published in *Journal of the American Chemical Society* have demonstrated how bromodecene can be employed in tandem catalytic processes to synthesize functionalized alkenes with high efficiency.

The synthesis of bromodecene has also been optimized through innovative methodologies. Traditionally, the compound was prepared via halogenation of alkenes using NBS (N-bromosuccinimide) under radical conditions. However, recent research has introduced more sustainable approaches, such as electrochemical bromination, which reduces the reliance on hazardous reagents and enhances the eco-friendliness of the synthesis process. These developments align with the growing emphasis on green chemistry principles in modern chemical research.

In terms of applications, bromodecene has shown promise in polymer science as a monomer for producing functional polymers with tailored properties. Its ability to undergo polymerization under controlled conditions enables the creation of materials with enhanced mechanical strength and thermal stability. For example, studies published in *Macromolecules* have explored the use of bromodecene in living polymerization techniques to synthesize block copolymers with precise control over molecular weight and architecture.

Beyond its role as a monomer, bromodecene has also been investigated for its potential in drug delivery systems. Its bromine functionality can be exploited to introduce bioactive groups into polymer matrices, making it a valuable component in the development of targeted drug delivery vehicles. Research conducted at leading institutions has demonstrated how bromodecene-based polymers can be engineered to release drugs at controlled rates, enhancing therapeutic efficacy.

The stability and reactivity of bromodecene are influenced by its molecular structure and electronic properties. The presence of the double bond introduces reactivity towards electrophilic addition reactions, while the bromine atom imparts nucleophilic substitution potential. These characteristics make bromodecene a valuable substrate for both academic and industrial applications.

In conclusion, 10-Bromo-1-Decene (CAS No: 62871-09-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its role as a key intermediate in organic synthesis, coupled with its potential in polymer science and drug delivery systems, underscores its importance in contemporary chemical research. As advancements continue to emerge, bromodecene is poised to play an even greater role in shaping the future of materials science and therapeutic development.

62871-09-4 (10-Bromo-1-decene) Related Products

- 629-73-2(1-Hexadecene)

- 112-88-9(1-Octadecene)

- 1647-16-1(1,9-Decadiene)

- 112-41-4(1-Dodecene)

- 1120-36-1(1-Tetradecene)

- 2680848-39-7(5-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}-1,3-oxazole-4-carboxylic acid)

- 38608-08-1(4-Methoxy-5-methylbenzene-1,2-diamine)

- 2764016-33-1(tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate)

- 1266124-50-8(3-(Pentafluorosulfur)-DL-phenylalanine)

- 136684-95-2(4-fluoro-N-(pentan-2-yl)aniline)